molecular formula C19H32N2OS B2361091 (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448066-93-0

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2361091
CAS No.: 1448066-93-0
M. Wt: 336.54
InChI Key: CPIYMGVSLLMORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound characterized by its adamantane core structure and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The thiazepane ring is then introduced through a nucleophilic substitution reaction, where a dimethylamino group is added to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane core structures.

    Thiazepane derivatives: Compounds with similar thiazepane ring structures.

Uniqueness

(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its adamantane core and thiazepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-adamantyl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2OS/c1-20(2)12-17-13-23-5-3-4-21(17)18(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIYMGVSLLMORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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